molecular formula C20H19N3OS B2525655 1-(indolin-1-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)ethanone CAS No. 851130-91-1

1-(indolin-1-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)ethanone

Cat. No.: B2525655
CAS No.: 851130-91-1
M. Wt: 349.45
InChI Key: BHDREKXOUVSNAX-UHFFFAOYSA-N
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Description

1-(indolin-1-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)ethanone is a synthetic organic compound that features an indoline moiety, an imidazole ring, and a thioether linkage. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(indolin-1-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)ethanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indoline Moiety: Starting from aniline derivatives, cyclization reactions can be employed to form the indoline ring.

    Imidazole Synthesis: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Thioether Linkage Formation: The final step involves the coupling of the indoline and imidazole moieties through a thioether linkage, often using thiolating agents and appropriate catalysts.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(indolin-1-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under mild conditions to modify the imidazole ring or the indoline moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the imidazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage would yield sulfoxides or sulfones.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a drug candidate or a pharmacophore in medicinal chemistry.

    Industry: Used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(indolin-1-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)ethanone would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or DNA, modulating biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(indolin-1-yl)-2-(phenylthio)ethanone: Similar structure but with a phenyl group instead of an imidazole ring.

    1-(indolin-1-yl)-2-(benzylthio)ethanone: Contains a benzyl group instead of the m-tolyl group.

    1-(indolin-1-yl)-2-(methylthio)ethanone: Features a simpler methylthio group.

Uniqueness

1-(indolin-1-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)ethanone is unique due to the presence of both the indoline and imidazole rings, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c1-15-5-4-7-17(13-15)22-12-10-21-20(22)25-14-19(24)23-11-9-16-6-2-3-8-18(16)23/h2-8,10,12-13H,9,11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDREKXOUVSNAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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